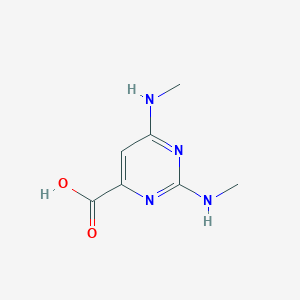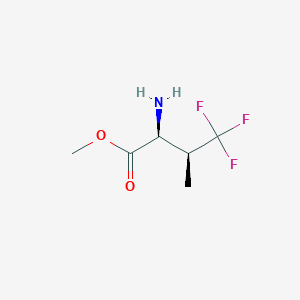
(2S,3S)-Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate is an organic compound characterized by its unique structure, which includes a trifluoromethyl group and an amino acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as methyl 2-amino-3-methylbutanoate and trifluoromethyl iodide.
Reaction Conditions: The key step involves the introduction of the trifluoromethyl group. This is achieved through a nucleophilic substitution reaction where trifluoromethyl iodide reacts with the amino acid ester in the presence of a base such as sodium hydride.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(2S,3S)-Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Synthetic Organic Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand the effects of trifluoromethyl groups on biological activity and molecular interactions.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2S,3S)-Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in enzymes or receptors. This interaction can modulate the activity of the target protein, leading to various biological effects. The amino acid ester moiety may also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-Methyl 2-amino-3-methylbutanoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(2S,3S)-Methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate: Contains a hydroxyl group instead of a methyl group, affecting its reactivity and interactions.
(2S,3S)-Ethyl 2-amino-4,4,4-trifluoro-3-methylbutanoate: Similar structure but with an ethyl ester, leading to variations in lipophilicity and metabolic stability.
Uniqueness
The presence of the trifluoromethyl group in (2S,3S)-Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in medicinal chemistry and other scientific research fields.
Propriétés
Formule moléculaire |
C6H10F3NO2 |
|---|---|
Poids moléculaire |
185.14 g/mol |
Nom IUPAC |
methyl (2S,3S)-2-amino-4,4,4-trifluoro-3-methylbutanoate |
InChI |
InChI=1S/C6H10F3NO2/c1-3(6(7,8)9)4(10)5(11)12-2/h3-4H,10H2,1-2H3/t3-,4-/m0/s1 |
Clé InChI |
GYTYWSNHCVQMGU-IMJSIDKUSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C(=O)OC)N)C(F)(F)F |
SMILES canonique |
CC(C(C(=O)OC)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


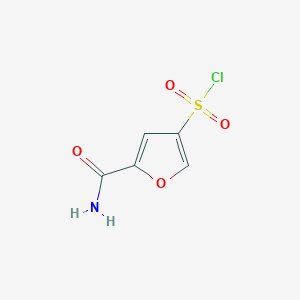
![6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12921529.png)
![5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine](/img/structure/B12921533.png)

![2-Butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide](/img/structure/B12921558.png)
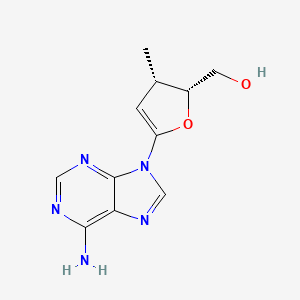
![N-(Cyclohexylmethyl)-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12921569.png)
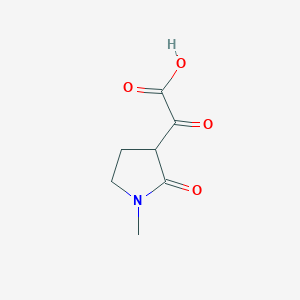
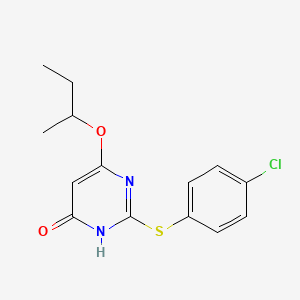

![2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one](/img/structure/B12921585.png)
![5-(Dimethylamino)-1,3-dimethyl-1,10a-dihydro-2H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H)-dione](/img/structure/B12921586.png)
![3-(4-Fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12921589.png)
